1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine
Description
1-(4-Fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a 4-methoxy-2-methylphenylsulfonyl group
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-methoxy-2-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-13-17(24-2)7-8-18(14)25(22,23)21-11-9-20(10-12-21)16-5-3-15(19)4-6-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHLPZKBMAVSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorophenyl Group: This step involves the nucleophilic substitution reaction where piperazine reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 4-carboxy-2-methylphenylsulfonyl derivative.
Reduction: 4-methoxy-2-methylphenylsulfide derivative.
Substitution: Corresponding substituted piperazine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenylsulfonyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine: Lacks the methyl group on the methoxyphenyl ring.
1-(4-Fluorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Lacks the methoxy group.
Uniqueness: 1-(4-Fluorophenyl)-4-[(4-methoxy-2-methylphenyl)sulfonyl]piperazine is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
